molecular formula C6H8N2O2S B3379892 3-Methanesulfonylpyridin-4-amine CAS No. 1780687-87-7

3-Methanesulfonylpyridin-4-amine

Cat. No.: B3379892
CAS No.: 1780687-87-7
M. Wt: 172.21 g/mol
InChI Key: BTJDPHNJQIWUCQ-UHFFFAOYSA-N
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Description

3-Methanesulfonylpyridin-4-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, characterized by the presence of a methanesulfonyl group attached to the nitrogen atom at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylpyridin-4-amine typically involves the introduction of a methanesulfonyl group to a pyridine derivative. One common method is the reaction of 4-aminopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

3-Methanesulfonylpyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions

Mechanism of Action

The mechanism of action of 3-Methanesulfonylpyridin-4-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A precursor in the synthesis of 3-Methanesulfonylpyridin-4-amine.

    Methanesulfonyl Chloride: Used in the synthesis of various sulfonamide derivatives.

    Pyridine Derivatives: Compounds with similar structures but different functional groups

Uniqueness

This compound is unique due to the presence of both an amino group and a methanesulfonyl group on the pyridine ring.

Properties

IUPAC Name

3-methylsulfonylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDPHNJQIWUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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